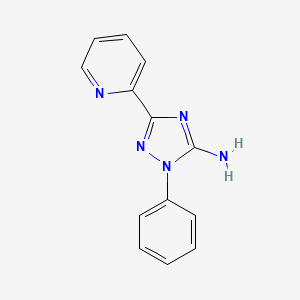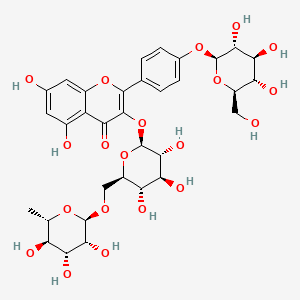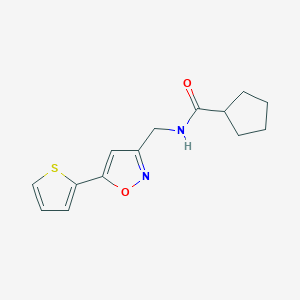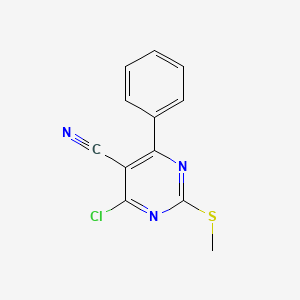![molecular formula C18H16N6 B2512114 N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251609-64-9](/img/structure/B2512114.png)
N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine" is a derivative of the pyrazolotriazine class, which is a group of heterocyclic compounds that have been studied for various biological activities and synthetic applications. The structure of this compound suggests potential for interaction with biological systems due to the presence of multiple aromatic rings and nitrogen-containing heterocycles, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of pyrazolotriazine derivatives typically involves the formation of the heterocyclic core followed by functionalization at various positions on the ring system. For instance, the synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines has been achieved through a two-step process involving an N-methyl-N-phenylamino activating group and regioselective acylation . Similarly, the synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives has been reported through diazotization and subsequent reactions with substituted anilines . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolotriazine derivatives is characterized by the presence of a triazine ring fused to a pyrazole moiety. The structure-activity relationship (SAR) studies of similar compounds, such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, have shown that modifications to the phenyl ring can significantly affect biological activity . The planarity of the heterocyclic core and the nature of the substituents are crucial for the interaction with biological targets. X-ray diffraction analysis has been used to determine the structure of related compounds, providing insights into their conformation and potential reactivity .
Chemical Reactions Analysis
Pyrazolotriazine derivatives can undergo various chemical reactions, including nucleophilic substitutions and acylation. For example, the trichloromethyl group has been used as a leaving group in nucleophilic substitutions to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines . The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied, leading to different products depending on the presence of dimethyl formamide . These reactions highlight the reactivity of the pyrazolotriazine core and the potential for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolotriazine derivatives are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns of 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine methanol solvate have been described, showing the importance of intermolecular interactions in the solid state . The planarity of the heterocyclic core and the presence of amino groups contribute to π-electron delocalization, which can affect the compound's chemical behavior and solubility . The crystal and molecular structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has also been reported, revealing a planar conformation stabilized by intramolecular interactions . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activities of compounds within the same family as N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine. For example, Lim, Dolzhenko, and Dolzhenko (2014) developed a new practical synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some of the prepared compounds as CGRP receptor antagonists, highlighting their potential in treating migraines or other related conditions (Lim, Dolzhenko, & Dolzhenko, 2014).
Reactivity and Derivative Synthesis
The reactivity of related compounds has been extensively studied, providing a foundation for synthesizing new derivatives with potential biological activities. Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, laying the groundwork for the development of new compounds with varied biological activities (Mironovich & Shcherbinin, 2014).
Anticancer Activity
A significant area of research involves the evaluation of anticancer activities of related compounds. Abdellatif, Abdelall, Abdelgawad, Ahmed, and Bakr (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity, demonstrating the potential therapeutic applications of such compounds (Abdellatif et al., 2014).
Antimicrobial Activity
The antimicrobial activity of pyrazolo and triazine derivatives has also been a focus, indicating their potential use in developing new antimicrobial agents. Sharma, Ghabbour, Khan, Torre, Albericio, and El‐Faham (2017) synthesized a new series of pyrazole-containing s-triazine derivatives and evaluated their antimicrobial and antifungal activities, suggesting their utility in combating various microbial infections (Sharma et al., 2017).
Wirkmechanismus
Target of Action
N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a complex organic compound that belongs to the class of triazines and tetrazines . These classes of compounds are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
It is known that triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the interaction of N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine with its targets.
Biochemical Pathways
It is known that triazines and tetrazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal, etc . This suggests that N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine could potentially affect a wide range of biochemical pathways.
Result of Action
It is known that several pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, have shown significant activity against different tumor cell lines . This suggests that N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine could potentially have similar effects.
Action Environment
It is known that the absence of weak bonds except for the aromatic group and the c=n linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (hae) which leads to great practical applications . This suggests that N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine could potentially have similar properties.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-12-8-9-16(13(2)10-12)20-17-15-11-19-24(18(15)22-23-21-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMGKBYKQGRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)




![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2512045.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)


![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)